2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound featuring a benzimidazole moiety, a piperazine ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Introduction of the Trifluoromethoxy-Substituted Phenyl Group: The final step involves the acylation of the piperazine-linked intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of benzimidazole derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide likely involves the interaction of the benzimidazole moiety with specific molecular targets, such as enzymes or receptors. The piperazine ring may enhance the binding affinity and specificity of the compound, while the trifluoromethoxy group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(30)14-29-11-9-28(10-12-29)13-19-26-17-3-1-2-4-18(17)27-19/h1-8H,9-14H2,(H,25,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYANAQFJCHYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.